

Ftaxilide compared to isoniazid antimycobacterial activity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ftaxilide

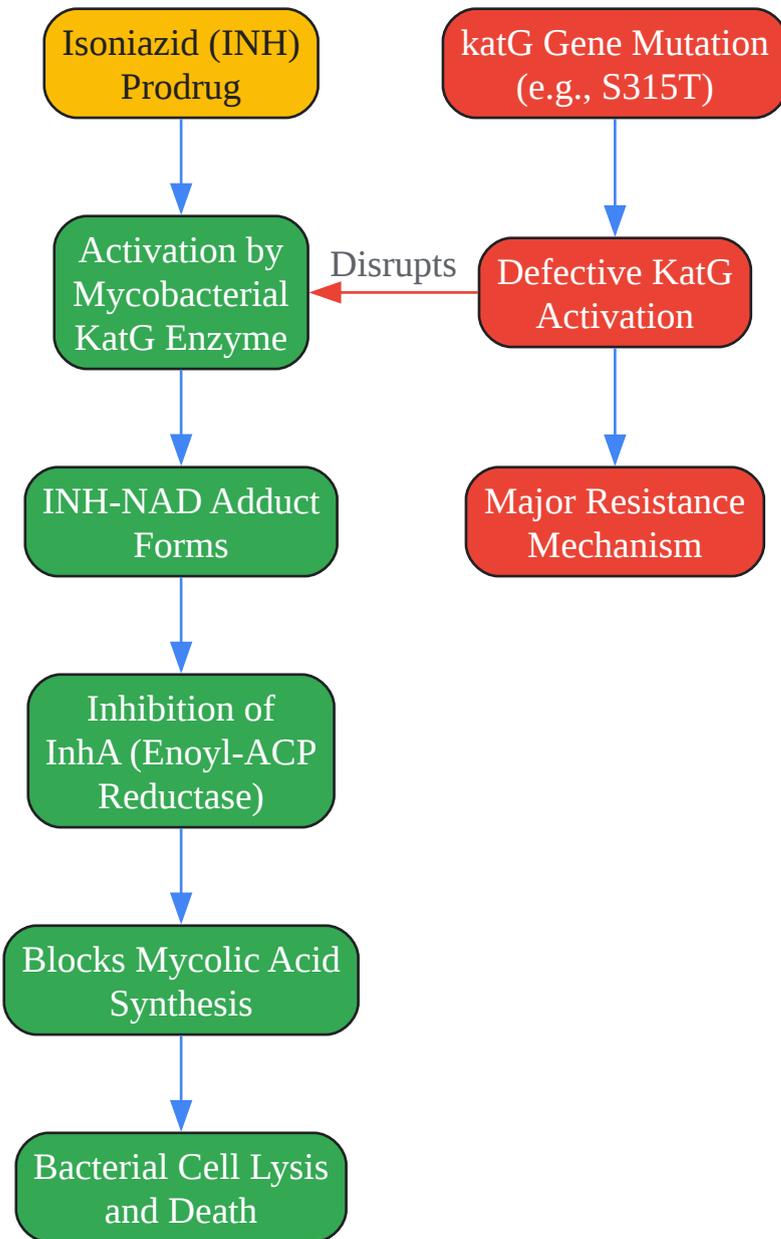
CAS No.: 19368-18-4

Cat. No.: S003711

Get Quote

Isoniazid: Mechanism of Action and Resistance

Isoniazid (INH) is a first-line prodrug antibiotic used to treat tuberculosis. The following diagram illustrates its activation and mechanism of action, as well as the primary pathway for bacterial resistance.



Isoniazid Mechanism of Action and Resistance

[Click to download full resolution via product page](#)

Experimental Data on Isoniazid Activity

The quantitative data below summarizes the efficacy and cytotoxicity of Isoniazid and its derivatives from recent research.

Compound	Target	MIC (Wild-Type Mtb)	MIC (katG Mutant Mtb)	Cytotoxicity (HepG2 IC ₅₀)	Key Finding
Isoniazid (INH)	InhA Enzyme [1]	0.025 - 0.05 µg/mL [2]	>10 µg/mL (Inactive) [2]	>25 µM [2]	Gold-standard prodrug; resistance is common.
INH Hydrazone Derivative	InhA Enzyme [3]	~0.1 µM [2]	~25 µM [2]	>25 µM [2]	Improved activity against mutant strain due to N=C bond [2].
INH Hydrazone Derivative (C10)	InhA Enzyme [3]	Data Not Available	Data Not Available	Data Not Available	Higher membrane permeability helps overcome resistance [3].
Isoxyl	Mycolic Acid Synthesis [4]	1.0 - 2.5 µg/mL [4]	Data Not Available	Low cytotoxicity in macrophages [4]	Active against various clinical isolates; inhibits fatty acid synthesis [4].

Abbreviations: MIC: Minimum Inhibitory Concentration; Mtb: *Mycobacterium tuberculosis*; IC₅₀: Half-maximal inhibitory concentration.

Key Experimental Protocols for Evaluation

The methodologies below are critical for generating the comparative data you require and are derived from recent studies on anti-tuberculosis compounds [2] [4].

- **Antimycobacterial Susceptibility Testing**

- **Purpose:** To determine the Minimum Inhibitory Concentration (MIC) against both drug-sensitive and drug-resistant strains of *M. tuberculosis*.
- **Protocol:** Use the agar proportion method or microdilution in Middlebrook 7H10/7H11 media. The bacterial inoculum is standardized to 10⁵ CFU/mL. MIC is defined as the lowest drug concentration that inhibits ≥99% of bacterial growth after 2 weeks of incubation at 37°C [4].

Testing should include a standard wild-type strain (e.g., H37Rv) and an isoniazid-resistant strain with the common katG S315T mutation [2].

- **Cytotoxicity Assay**

- **Purpose:** To evaluate the compound's safety profile and calculate a Selectivity Index (SI = IC₅₀ / MIC).
- **Protocol:** Use human hepatoma cells (HepG2). Seed cells in 96-well plates and expose them to a range of drug concentrations for 72 hours. Cell viability is measured using a colorimetric assay like MTT or resazurin. The IC₅₀ is the concentration that reduces cell viability by 50% [2].

- **Intracellular Activity Assay**

- **Purpose:** To assess the compound's efficacy against bacteria residing inside macrophages, which mimics a key in vivo environment.
- **Protocol:** Infect murine or human macrophages (e.g., J774A.1 or THP-1 cells) with *M. tuberculosis* at an MOI of 1:10 (bacterium-to-cell). After infection, treat with the drug for 5 days. Lyse the macrophages and plate the lysate to count the number of viable bacterial colonies (CFU) [4].

Research Implications and Future Directions

Current research on overcoming Isoniazid resistance focuses on designing new derivatives. Key findings indicate that a **balance between lipophilicity (for better membrane permeability) and controlled reactivity** is paramount for these new compounds to be effective against resistant strains [3]. Some derivatives show stronger binding to human serum albumin, which could improve their transport and half-life in the bloodstream compared to the parent Isoniazid [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Isoniazid [go.drugbank.com]

2. In vitro Evaluation of Isoniazid Derivatives as Potential ... [frontiersin.org]
3. Designing new antitubercular isoniazid derivatives with ... [sciencedirect.com]
4. of isoxyl and new derivatives through the... Antimycobacterial activities [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ftaxilide compared to isoniazid antimycobacterial activity].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b003711#ftaxilide-compared-to-isoniazid-antimycobacterial-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com